molecular formula C9H8N4O2 B8745626 2-benzyl-2H-tetrazole-5-carboxylic acid

2-benzyl-2H-tetrazole-5-carboxylic acid

Cat. No.: B8745626
M. Wt: 204.19 g/mol
InChI Key: SULGXWMEEJVIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2H-tetrazole-5-carboxylic acid (CAS 55408-13-4) is a tetrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol, this compound serves as a key synthetic intermediate and a valuable carboxylic acid bioisostere . The tetrazole ring is a well-known surrogate for the carboxylic acid functional group, a strategy frequently employed in drug design to modulate the physicochemical properties of lead compounds, such as lipophilicity and acidity, which can influence permeability and metabolic stability . This structural motif is particularly relevant in the development of active pharmaceutical ingredients. Research highlights the application of similar tetrazole-5-carboxylic acid structures in the synthesis of angiotensin-II receptor antagonists, a class of drugs used in the treatment of hypertension . In such contexts, the tetrazole ring is a critical pharmacophore that contributes to biological activity. Beyond its antihypertensive potential, studies on related ester derivatives have also shown promising antioxidant and urease enzyme inhibitory activities, suggesting a broader scope for research into multifunctional therapeutic agents . Researchers will find this high-purity compound essential for analog synthesis, structure-activity relationship (SAR) studies, and exploring new chemical entities in drug discovery programs. Handling and Storage: Store under an inert atmosphere at 2-8°C . This product is intended for research and development use only and must be handled by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-benzyltetrazole-5-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c14-9(15)8-10-12-13(11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)

InChI Key

SULGXWMEEJVIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Benzyl 2h Tetrazole 5 Carboxylic Acid

Precursor Selection and Rational Design of Synthetic Routes

The rational design of a synthetic route for 2-benzyl-2H-tetrazole-5-carboxylic acid hinges on the strategic selection of precursors that can efficiently construct the 2,5-disubstituted tetrazole core. The tetrazole ring is a bioisostere for the carboxylic acid group, making its derivatives valuable in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org Synthetic strategies are typically designed to control the regioselective placement of the benzyl (B1604629) group at the N-2 position and the carboxylic acid at the C-5 position.

A primary route involves the reaction of a cyanoformate derivative with an azide (B81097). google.comgoogle.com For the target molecule, this would logically involve benzyl azide and an ester of cyanoformic acid, such as ethyl cyanoformate. This approach builds the tetrazole ring with the desired substituents incorporated from the start.

An alternative design involves starting with a pre-formed 5-substituted tetrazole and introducing the benzyl group in a subsequent step. For instance, beginning with a tetrazole-5-carboxylic acid ester allows for a later alkylation step. However, alkylation of 5-substituted tetrazoles can produce a mixture of N-1 and N-2 isomers, necessitating carefully controlled reaction conditions to achieve the desired N-2 selectivity. researchgate.netresearchgate.net The choice between these pathways depends on factors like precursor availability, desired yield, and isomeric purity.

Classical Synthetic Approaches to this compound Derivatives

Traditional methods for synthesizing the tetrazole core remain fundamental in organic chemistry, primarily relying on cycloaddition reactions and multi-step pathways.

Cycloaddition Reactions in the Formation of this compound Analogues

The most common classical method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.gov This reaction is a type of 1,3-dipolar cycloaddition and is a cornerstone of tetrazole synthesis. nih.govbeilstein-journals.org To form an analogue of the target compound, such as an ester like ethyl 2-benzyl-2H-tetrazole-5-carboxylate, the reaction would involve benzyl azide and ethyl cyanoformate. google.com The resulting ester can then be hydrolyzed to the final carboxylic acid.

The Schmidt reaction, which traditionally converts ketones to amides or lactams, can also be adapted to synthesize fused tetrazoles from cyclic ketone precursors using an azide source. beilstein-journals.org While not directly applicable to the non-fused target compound, it demonstrates a classical cycloaddition-based approach for creating tetrazole rings on complex steroidal scaffolds. beilstein-journals.org The choice of azide source is critical; historically, hazardous hydrazoic acid was used, but safer alternatives like trimethylsilyl (B98337) azide (TMSN3) are now preferred. beilstein-journals.org

Multi-Step Synthetic Pathways and Sequential Transformations for this compound

Multi-step synthetic pathways offer greater control over the final structure by building the molecule through a series of sequential transformations. A plausible multi-step route to this compound could begin with the synthesis of 5-phenyl-2H-tetrazole, which is then functionalized. researchgate.netresearchgate.net

One such pathway involves the following conceptual steps:

Formation of a Precursor Tetrazole: Synthesis of a simpler tetrazole, such as methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, via the base-catalyzed esterification of 5-phenyl-2H-tetrazole with methyl 2-chloroacetate. researchgate.net

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide derivative, specifically 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. researchgate.net

Further Functionalization: This hydrazide can then be reacted with various acyl or aroyl chlorides to create a diverse library of N-acyl/aroyl acetohydrazides. researchgate.net

While this specific example leads to different final products, the methodology illustrates a sequential approach where the core tetrazole is first synthesized and then elaborated through subsequent reactions. A similar strategy could be adapted for the target molecule, potentially involving the regioselective benzylation of a pre-existing tetrazole-5-carboxylate ester, followed by hydrolysis. The development of flow chemistry processes for multi-step synthesis allows for the rapid assembly of complex molecules by linking individual reactions in a continuous sequence, significantly reducing manual handling and purification time. syrris.jp

Modern and Sustainable Synthetic Methodologies for this compound

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methods, incorporating principles of green chemistry and advanced catalysis.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of tetrazole synthesis, this involves using less hazardous reagents, milder reaction conditions, and environmentally benign solvents. A key development is the replacement of potentially explosive and toxic azide sources like hydrazoic acid with safer alternatives such as sodium azide or trimethylsilyl azide (TMSN3). beilstein-journals.orgbeilstein-journals.org

Another green approach is the use of high-temperature water as a reaction medium. rsc.org Water is a non-toxic, inexpensive, and environmentally friendly solvent. The synthesis of benzimidazoles, another class of N-heterocycles, has been successfully demonstrated in high-temperature water, achieving yields comparable to or better than those in conventional organic solvents. rsc.org This principle could potentially be applied to the cycloaddition step in tetrazole synthesis, reducing the reliance on volatile organic compounds (VOCs). Multicomponent reactions (MCRs) also align with green chemistry principles by combining multiple steps into a single operation, which increases efficiency and reduces waste. beilstein-journals.org

Catalytic Approaches and Nanocatalysis for this compound Formation

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of tetrazole synthesis. scielo.br Modern approaches increasingly utilize nanocatalysts due to their high surface area, enhanced reactivity, and potential for recyclability. amerigoscientific.com Various nanocatalysts have been developed for the synthesis of 5-substituted tetrazoles, which could be adapted for the production of the target compound. amerigoscientific.com

Examples of catalytic systems include:

Magnetic Nanocatalysts: Iron oxide (Fe3O4) nanoparticles functionalized with organic ligands or metal complexes are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. amerigoscientific.com

Metal-Organic Frameworks (MOFs): MOFs, such as those with immobilized Cu(II), have shown remarkable catalytic activity in the formation of tetrazole derivatives. amerigoscientific.com

Composite Nanomaterials: Materials like a biosynthesized Pd/MnO2 nanocomposite have been used to efficiently synthesize 5-aryl-1H-tetrazoles with high yields. amerigoscientific.com

Copper Catalysis: Copper-based catalysts, such as [Cu(OH)(TMEDA)]2Cl2, have been used for the mild and highly regioselective N-2 arylation of 5-substituted tetrazoles with arylboronic acids, providing a direct route to 2,5-disubstituted tetrazoles. organic-chemistry.org

These catalytic methods often allow for milder reaction conditions, shorter reaction times, and higher yields compared to traditional uncatalyzed reactions. researchgate.net The table below summarizes the performance of various nanocatalysts in the synthesis of 5-substituted-1H-tetrazoles, a reaction type central to forming the core of the target molecule.

CatalystReaction TypeKey AdvantagesReference
Nanocrystalline ZnO[3+2] CycloadditionHigh yields (69-82%), excellent recyclability. amerigoscientific.com
Fe3O4@chitinSynthesis of 5-substituted-1H-tetrazolesHigh yields, short reaction times, magnetic separation. amerigoscientific.com
Fe3O4@SiO2/aza-crown ether-Cu(II)Synthesis of tetrazolesAdmirable yields, excellent reusability. amerigoscientific.com
Boehmite (γ-AlOOH) nanoparticlesGeneral organic transformationsEnhanced reactivity and stability, hydrophilic nature. amerigoscientific.com

Flow Chemistry Applications and Continuous Processes in this compound Production

The application of flow chemistry and continuous manufacturing processes to the synthesis of this compound represents a significant advancement over traditional batch methods. While specific literature detailing a continuous process for this exact molecule is not abundant, the principles of flow chemistry for related heterocyclic and carboxylic acid syntheses offer a clear blueprint for its potential implementation. durham.ac.ukunimi.itdurham.ac.uk

Flow chemistry utilizes microreactors or packed-bed reactors with superior heat and mass transfer capabilities, allowing for safer and more efficient reactions, particularly those involving hazardous reagents or thermally sensitive intermediates. durham.ac.ukunimi.it For the synthesis of the tetrazole ring in this compound, which often involves the use of azides, flow chemistry can offer enhanced safety by minimizing the volume of hazardous material at any given time. researchgate.net

A hypothetical continuous process for this compound could involve the sequential pumping of precursor materials, such as a benzyl nitrile derivative and an azide source, through heated reactor coils. This would be followed by in-line quenching, extraction, and purification steps, potentially incorporating polymer-supported reagents or scavengers to streamline the process and avoid traditional, time-consuming workups. durham.ac.uk The carboxylation step could also be adapted to a flow process, utilizing tube-in-tube gas-permeable membrane reactors for the introduction of carbon dioxide. durham.ac.uk This approach not only improves safety and efficiency but also allows for easier scalability and automation of the production process. durham.ac.ukresearchgate.net

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

Feature Traditional Batch Synthesis Potential Flow Synthesis
Safety Higher risk due to large volumes of hazardous reagents (e.g., azides). Improved safety with small reaction volumes and better temperature control. durham.ac.ukresearchgate.net
Efficiency Longer reaction times and manual workup procedures. Reduced reaction times and potential for automated, continuous operation. unimi.ituc.pt
Scalability Scaling up can be challenging and may require significant process redesign. More straightforward scalability by extending reaction time or using parallel reactors. durham.ac.uk
Product Quality Potential for side reactions and impurities due to prolonged reaction times. Higher purity and yields due to precise control over reaction parameters. durham.ac.uk

Regioselective Synthesis and Isomer Control in this compound Derivatization

A critical challenge in the synthesis of this compound and its derivatives is achieving regioselectivity. The formation of the tetrazole ring from a nitrile and an azide can lead to the formation of two regioisomers: the 1- and 2-substituted tetrazoles. For many applications, the biological activity of the 2-substituted isomer is preferred, making its selective synthesis a key focus. researchgate.net

The derivatization of the benzyl group or the carboxylic acid moiety of this compound also requires precise control to maintain the desired isomeric form. Alkylation of a pre-formed 5-substituted tetrazole ring often results in a mixture of N1 and N2 isomers, necessitating chromatographic separation, which can be costly and inefficient on a large scale.

Strategies to achieve regioselective synthesis often involve the careful choice of starting materials, catalysts, and reaction conditions. For instance, the use of specific organotin or zinc reagents in the cycloaddition step has been shown to favor the formation of the 2-substituted isomer. Additionally, steric hindrance on the benzyl group can influence the regioselectivity of the reaction.

Yield Optimization and Purity Enhancement Strategies for this compound

Purity enhancement strategies typically involve recrystallization, column chromatography, or the use of scavenger resins to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common analytical technique to assess the purity of the final product. google.com A patent for a related compound, ethyl-5-tetrazole carboxylate, describes a process that yields a product with 100% purity as the sodium salt, as determined by HPLC analysis. google.com

Table 2: Strategies for Yield and Purity Improvement

Strategy Description Potential Impact
Catalyst Selection Utilizing efficient catalysts for the cycloaddition reaction. Can significantly increase reaction rate and yield.
Solvent Optimization Choosing an appropriate solvent to enhance solubility and reaction kinetics. Can improve reaction efficiency and minimize side products.
Temperature Control Precise control of reaction temperature to favor the desired product formation. Can reduce the formation of impurities and improve selectivity.
Advanced Purification Employing techniques like preparative HPLC or supercritical fluid chromatography. Can achieve very high levels of purity for the final compound.

Synthetic Challenges and Future Directions in the Production of this compound

Despite the advancements in synthetic methodologies, several challenges remain in the production of this compound. The use of potentially explosive and toxic azide reagents, such as sodium azide or hydrazoic acid, poses significant safety risks. beilstein-journals.org The formation of isomeric mixtures also remains a persistent issue, often requiring difficult and costly purification steps.

Future research will likely focus on the development of safer and more environmentally friendly synthetic routes. This could involve the use of azide surrogates or catalytic methods that avoid the need for stoichiometric amounts of hazardous reagents. The broader adoption of continuous flow manufacturing for the production of this and related compounds is also a promising future direction, offering the potential for safer, more efficient, and scalable synthesis. researchgate.net Further exploration of regioselective catalytic systems will be crucial for overcoming the challenge of isomer control.

Chemical Reactivity and Transformation Pathways of 2 Benzyl 2h Tetrazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a range of classical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the conjugation of the tetrazole core to other molecules and the modulation of its physicochemical properties.

The conversion of the carboxylic acid group of 2-benzyl-2H-tetrazole-5-carboxylic acid into esters and amides is a fundamental transformation for creating derivatives with altered properties.

Esterification: This reaction involves the condensation of the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative. nih.govlibretexts.org For instance, the general synthesis of tetrazole esters can be achieved by reacting the corresponding tetrazole with an alkyl halide in the presence of a base or by using coupling agents. A related compound, ethyl-2-(5-benzyl-2H-tetrazol-2-yl)acetate, was synthesized by reacting 5-benzyl-2H-tetrazole with ethyl bromoacetate (B1195939) in the presence of sodium ethoxide, yielding the final product in 86% yield. derpharmachemica.com While this example involves substitution on a different part of a related molecule, the principle of forming an ester from a tetrazole-containing precursor is well-established. Another common method involves reacting the tetrazole-5-carboxylic acid with an alcohol in the presence of a catalyst.

Amidation: The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. nih.gov Direct amidation of carboxylic acids with amines can be achieved using coupling agents or catalyzed by substances like niobium(V) oxide (Nb₂O₅), which acts as a reusable Lewis acid catalyst. researchgate.netresearchgate.net This method is applicable to a wide range of carboxylic acids and amines.

A more sophisticated approach involves using the tetrazole ring itself as a latent activating group. For example, N-2,4-dinitrophenyltetrazoles have been reported as latent active esters. nih.gov Upon activation (e.g., through thermolysis), they generate a highly reactive HOBt-type active ester intermediate that readily reacts with amines to form amides, avoiding the need for external coupling agents. nih.gov This strategy showcases the dual functionality where the tetrazole moiety facilitates the transformation of a distal carboxylic acid group.

Table 1: Selected Conditions for Esterification and Amidation of Carboxylic Acids

Reaction Type Reagents and Conditions Product Type Reference
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester libretexts.org
Esterification Alkyl Halide, Base (e.g., NaH, K₂CO₃) Ester nih.gov
Amidation Amine, Coupling Agent (e.g., DCC, EDC) Amide libretexts.org
Amidation Amine, Nb₂O₅ Catalyst, Heat Amide researchgate.netresearchgate.net
Amidation Activation of N-aryl tetrazole, Amine Amide nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting product, (2-benzyl-2H-tetrazol-5-yl)methanol, provides a different functional group for further derivatization.

Decarboxylation: The removal of the carboxylic acid group via decarboxylation is a significant transformation pathway. masterorganicchemistry.com Aromatic carboxylic acids can undergo protodecarboxylation, often facilitated by transition-metal catalysts. nih.govorganic-chemistry.org For instance, copper-based catalysts in the presence of ligands like 1,10-phenanthroline (B135089) have been shown to effectively promote the decarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org The electron-withdrawing nature of the tetrazole ring is expected to facilitate this process. The reaction proceeds by replacing the -COOH group with a hydrogen atom, yielding 2-benzyl-2H-tetrazole.

Kinetic studies on the decarboxylation of related heterocyclic carboxylic acids, such as thiazole-5-carboxylic acids, show that the reaction can proceed through different mechanisms depending on the proton activity of the medium. rsc.org These mechanisms can include unimolecular decarboxyprotonation or bimolecular protiodecarboxylation. rsc.org

Table 2: Overview of Decarboxylation Methods for Aromatic Carboxylic Acids

Catalyst System Key Features Substrate Scope Reference
Copper(I) oxide / 1,10-phenanthroline Inexpensive catalyst, microwave irradiation, rapid reaction Diverse functionalized aromatic acids organic-chemistry.org
Bimetallic FeRu Nanoparticles Multifunctional catalyst for tandem reduction/decarboxylation Hydroxy- and aminobenzoic acids nih.gov
Visible-light photoredox catalysis Metal-free, mild conditions α-oxo carboxylic acids organic-chemistry.org

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into an activated derivative. A standard laboratory method is the conversion to an acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 2-benzyl-2H-tetrazole-5-carbonyl chloride is a highly reactive electrophile that can readily engage with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Furthermore, the tetrazole ring itself can be part of the activation process. 2-Aryl-5-carboxytetrazoles can serve as photoaffinity labels. acs.org Upon UV irradiation, they can lose nitrogen gas to form a highly electrophilic carboxy-nitrile imine intermediate. This transient species can be trapped by proximal nucleophiles, such as amino acid residues in a protein's active site, forming a covalent bond. acs.org This unique reactivity highlights a specialized pathway for forming activated species for targeted coupling reactions.

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic, electron-deficient heterocycle containing four nitrogen atoms. Its chemical properties are characterized by high metabolic stability and an ability to engage in various non-covalent interactions and coordinate with metals. nih.govderpharmachemica.com

Direct substitution on the carbon atom of the tetrazole ring is generally challenging. The high nitrogen content makes the ring system strongly electron-deficient, thus deactivating it towards electrophilic aromatic substitution. Friedel-Crafts reactions and similar electrophilic substitutions on the tetrazole core are not common pathways.

Conversely, nucleophilic aromatic substitution on the tetrazole ring would require the presence of a good leaving group at the C5 position. In the case of this compound, the carboxyl group is not a suitable leaving group for such a reaction. Therefore, direct electrophilic or nucleophilic substitution on the tetrazole core is not a primary mode of reactivity for this compound. The main reactive sites are the peripheral functional groups and the nitrogen atoms.

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons that can readily coordinate with metal ions, making the tetrazole moiety an efficient metal chelator, similar to a carboxylate. nih.gov This property is extensively used in coordination chemistry to construct metal-organic frameworks (MOFs) and other coordination complexes. scielo.brrsc.org

The tetrazole ring can act as a versatile ligand, coordinating to metals such as zinc, cadmium, cobalt, and nickel through one or more of its nitrogen atoms. nih.govscielo.brrsc.org For example, transition metal complexes have been prepared where the tetrazole-carboxylate ligand coordinates to Co(II) and Ni(II) centers. scielo.br In molecular docking studies, the nitrogen atoms of the tetrazole ring have been shown to form coordinate bonds with nickel ions in the active site of enzymes. nih.gov This ability to chelate metals is a key aspect of the tetrazole ring's reactivity and is fundamental to its application in catalysis and materials science. scielo.br

Table 3: Examples of Metal Coordination with Tetrazole-Containing Ligands

Metal Ion Ligand Type Resulting Structure Application/Significance Reference
Zn(II) / Cd(II) Tetrazolyl-aminobenzenedicarboxylic acid 3D Metal-Organic Framework (MOF) Gas sorption and separation rsc.org
Co(II) / Ni(II) Tetrazole-benzimidazole-carboxylic acid 1D Coordination Polymer Catalysis scielo.br
Zn(II) Biphenyl tetrazole Enzyme-inhibitor complex Medicinal chemistry (enzyme inhibition) nih.gov
Ni(II) Valsartan derivative (contains tetrazole) Enzyme-inhibitor complex (docking study) Urease inhibition nih.gov

Tautomerism and Isomerization Processes within the Tetrazole Ring

The tetrazole ring system is characterized by its ability to exist in different tautomeric forms. For a 5-substituted tetrazole that is not substituted on a nitrogen atom, two primary tautomers are possible: the 1H- and 2H-forms. mdpi.com The specific compound of interest, this compound, is a disubstituted tetrazole where the benzyl (B1604629) group is fixed at the N2 position. However, understanding the tautomeric equilibrium of its parent monosubstituted precursor, 5-carboxytetrazole, is crucial for comprehending its synthesis and reactivity.

The equilibrium between the 1H- and 2H-tautomers is influenced by the physical state, solvent, and the electronic nature of the substituent at the C5 position. nih.goviosrjournals.org Generally, the 1H-tautomer is considered the more stable and predominant form in solution, whereas the 2H-tautomer is often more stable in the gas phase. mdpi.comnih.gov The acidity of the N-H proton in 5-substituted 1H-tetrazoles (pKa ≈ 4.5–4.9) is comparable to that of carboxylic acids, making them effective bioisosteres of the carboxyl group. mdpi.comacs.org

Alkylation of a 5-substituted tetrazole anion can lead to a mixture of 1,5- and 2,5-disubstituted products. The formation of this compound is a result of the alkylation of 5-carboxytetrazole (or its ester precursor) at the N2 position. Studies on the N-alkylation of 5-substituted tetrazoles have shown that the reaction often preferentially yields the 2,5-disubstituted isomer. organic-chemistry.orgnih.govacs.org The regioselectivity of this alkylation is a key factor in the synthesis of the target compound and is influenced by the nature of the alkylating agent and reaction conditions. rsc.org

Isomerization between 1,5- and 2,5-disubstituted tetrazoles is not a facile process under normal conditions, as it would require the breaking and reforming of a covalent N-substituent bond. However, isomerization between the 1H and 2H tautomers of the parent tetrazole occurs via proton transfer and is a much lower energy process. rsc.orgresearchgate.net

Property1H-Tautomer2H-Tautomer
Relative Stability (Solution) Generally more stable/predominant mdpi.comGenerally less stable mdpi.com
Relative Stability (Gas Phase) Generally less stable mdpi.comnih.govGenerally more stable mdpi.comnih.gov
Aromaticity (HOMA values) Lower aromatic character iosrjournals.orgHigher aromatic character iosrjournals.org
Alkylation Product 1,5-disubstituted tetrazole2,5-disubstituted tetrazole

Reactions of the Benzyl Substituent

The benzyl group (C₆H₅CH₂–) attached to the N2 position of the tetrazole ring possesses distinct reactivity at both the benzylic carbon and the aromatic ring. The primary site of reaction is typically the benzylic position.

The enhanced reactivity of the benzylic C-H bonds is a well-established principle in organic chemistry. wikipedia.org This is attributed to the relatively low bond dissociation energy of benzylic C-H bonds, which is a consequence of the resonance stabilization of the resulting benzyl radical. libretexts.org The phenyl ring delocalizes the unpaired electron, making the formation of the radical intermediate more favorable compared to a typical alkyl C-H bond. libretexts.org This inherent stability makes the benzylic hydrogens susceptible to abstraction in radical reactions and facilitates oxidation processes.

Benzylic Functionalization and Aromatic Substitutions on the Benzyl Group of this compound

Benzylic Functionalization:

The primary mode of reactivity for the benzyl substituent involves transformations at the methylene (B1212753) (–CH₂–) group. These reactions leverage the weakened C-H bonds and the stability of benzylic intermediates.

Oxidation: The benzylic position can be oxidized by strong oxidizing agents. Depending on the reagent and conditions, the reaction can yield a ketone (benzophenone derivative if monosubstituted) or, with complete oxidation, cleave the benzyl group. mdpi.commasterorganicchemistry.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methylene group. wikipedia.orgmasterorganicchemistry.com Milder, more selective methods for benzylic oxidation have also been developed, often employing catalytic systems. mdpi.comru.nl The oxidation of the benzylic methylene group in this compound would lead to the formation of 2-benzoyl-2H-tetrazole-5-carboxylic acid.

Halogenation: Benzylic C-H bonds can undergo free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator or light, are commonly used for selective bromination at the benzylic position. libretexts.orglibretexts.org This reaction proceeds via a free radical chain mechanism, initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical. libretexts.org This radical intermediate then reacts with Br₂ (present in low concentration) to form the benzylic bromide and a new bromine radical, propagating the chain. libretexts.org

TransformationTypical ReagentsProduct TypeReference
Benzylic OxidationKMnO₄, H₂CrO₄, Catalytic systemsBenzoyl derivative wikipedia.orgmasterorganicchemistry.com
Benzylic BrominationN-Bromosuccinimide (NBS), light/initiatorBenzylic bromide derivative libretexts.orglibretexts.org
Benzylic C-H EtherificationCopper catalysts, alcoholsBenzylic ether derivative researchgate.net

Aromatic Substitutions on the Benzyl Group:

Reactions involving the substitution of hydrogens on the phenyl ring of the benzyl group are significantly less common compared to benzylic functionalization. The feasibility of these reactions is governed by the principles of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The substituent attached to the phenyl ring, in this case, the –CH₂-tetrazole-carboxylic acid moiety, influences the ring's reactivity. The alkyl portion (–CH₂) is weakly activating and an ortho, para-director. However, the strongly electron-withdrawing tetrazole and carboxylic acid groups would exert a deactivating inductive effect, reducing the nucleophilicity of the phenyl ring and making EAS reactions like nitration, halogenation, or Friedel-Crafts reactions challenging. uci.edu

Nucleophilic Aromatic Substitution (NAS): This type of reaction requires a leaving group (like a halogen) on the aromatic ring and the presence of strong electron-withdrawing groups, typically ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer complex intermediate. msu.edu The unsubstituted phenyl ring of the benzyl group lacks these features, making standard NAS reactions unlikely without prior functionalization. youtube.commasterorganicchemistry.com

Given these factors, functionalization of this compound overwhelmingly occurs at the benzylic carbon rather than on the aromatic ring of the benzyl group.

Mechanistic Investigations of Key Reactions

Reaction Kinetic Studies of this compound Transformations

Detailed kinetic studies providing specific rate constants and activation energies for reactions involving this compound are not extensively documented in publicly accessible literature. However, the kinetics of its transformations can be inferred from the general mechanisms of the reactions it undergoes. For instance, in free-radical benzylic bromination, the rate-determining step is typically the abstraction of the benzylic hydrogen by a bromine radical. The rate of this step is influenced by the concentration of the radical initiator and the stability of the benzylic radical formed. Similarly, the kinetics of esterification of the carboxylic acid group under Fischer conditions are known to be dependent on the concentration of the acid catalyst, the alcohol, and the efficiency of water removal to shift the equilibrium.

Elucidation of Reaction Mechanisms for this compound Derivatizations

The derivatization of this compound can occur at three distinct sites: the tetrazole ring (via its synthesis), the carboxylic acid group, and the benzylic position. The mechanisms for these transformations are well-established.

Mechanism of N-Alkylation (Synthesis): The formation of the 2-benzyl isomer involves the N-alkylation of a 5-substituted tetrazole anion with a benzyl halide (e.g., benzyl bromide). This is a nucleophilic substitution reaction. The tetrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The reaction can proceed via an Sₙ2 mechanism, leading to inversion of configuration if the benzylic carbon were chiral. The regioselectivity (N1 vs. N2 attack) is a complex interplay of electronic and steric factors, with computational studies suggesting that the charge distribution in the tetrazolate anion and the nature of the electrophile influence the outcome. mdpi.com

Mechanism of Benzylic Functionalization: As previously noted, reactions at the benzylic position, such as halogenation with NBS, proceed via a free-radical chain mechanism. libretexts.org

Initiation: Homolytic cleavage of an initiator or Br₂ generates initial bromine radicals.

Propagation: A bromine radical abstracts a hydrogen from the benzylic position to form a resonance-stabilized benzyl radical and HBr. This is often the rate-determining step. The benzyl radical then reacts with a molecule of Br₂ to yield the benzyl bromide product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Benzylic oxidation mechanisms can be more varied. Some proceed through radical pathways involving hydrogen atom transfer (HAT) to an oxygen-centered radical or a high-valent metal-oxo species. mdpi.com Others may involve single-electron transfer (SET) to generate a radical cation, followed by deprotonation to give the benzyl radical. mdpi.com

Mechanism of Carboxylic Acid Derivatization (Fischer Esterification): The conversion of the carboxylic acid group to an ester with an alcohol under acidic conditions follows the Fischer esterification mechanism. masterorganicchemistry.comlibretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (–OH₂⁺).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: A base (like the alcohol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. All steps in this mechanism are reversible. masterorganicchemistry.comlibretexts.org

Based on a thorough search of available scientific literature and spectroscopic databases, detailed experimental data specifically for the compound "this compound" corresponding to the advanced analytical techniques outlined is not publicly available.

The stringent requirement to focus solely on "this compound" and not introduce information from other related compounds prevents the generation of a scientifically accurate and detailed article as requested in the outline. Published research containing the specific multi-dimensional NMR, solid-state NMR, high-resolution and tandem mass spectrometry, or X-ray crystallography data for this exact molecule could not be located.

Therefore, it is not possible to provide the comprehensive structural elucidation and data tables for the following sections:

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 2h Tetrazole 5 Carboxylic Acid

X-ray Crystallography for Solid-State Molecular Structure and Crystal Engineering

Without access to primary research data for this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction of 2-Benzyl-2H-tetrazole-5-carboxylic Acid and its Co-crystals

A definitive determination of the three-dimensional arrangement of atoms and molecules of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and crystal packing. However, as of this writing, specific crystallographic data, including unit cell parameters and space group, for this compound has not been reported in the surveyed scientific literature.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a common strategy to modify the physicochemical properties of a substance. nih.gov Carboxylic acids are particularly effective co-crystal formers due to their strong hydrogen-bonding capabilities. sci-hub.box They can form robust intermolecular interactions, known as supramolecular synthons, with other molecules, particularly those containing complementary functional groups like pyridines or amides. nih.gov

Given the presence of the carboxylic acid group, this compound is a strong candidate for forming co-crystals. It could engage in hydrogen bonding via its carboxylic acid dimer synthon or form heterosynthons with other co-former molecules. nih.gov While the potential for co-crystal formation is high, no specific examples of co-crystals involving this compound have been documented in the available literature.

Polymorphism and Crystal Packing Analysis of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in tetrazole-containing compounds is an active area of research, as the tetrazole ring, similar to the carboxylic acid group, is a strong hydrogen bond donor and acceptor. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group has characteristic vibrational modes that appear at specific frequencies in the spectrum.

Infrared and Raman Spectroscopic Fingerprints of this compound

While a specific, experimentally recorded IR or Raman spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. spectroscopyonline.compnrjournal.com The spectrum would be a composite of the vibrations from the carboxylic acid, the tetrazole ring, and the benzyl (B1604629) group.

The most prominent feature for the carboxylic acid would be a very broad O-H stretching band in the IR spectrum, typically spanning from 2500 to 3500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. spectroscopyonline.com The C=O stretch of the carboxyl group would give rise to a strong, sharp band between 1700 and 1730 cm⁻¹. The tetrazole ring exhibits characteristic stretching vibrations, often observed in the 1340-1640 cm⁻¹ and 900-1200 cm⁻¹ regions. pnrjournal.com The benzyl group would contribute aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

A summary of the expected key vibrational frequencies is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
O-H stretchCarboxylic Acid2500-3500Broad, Strong
C-H stretch (aromatic)Benzyl Group3000-3100Medium
C-H stretch (aliphatic)Benzyl Group (-CH₂-)2850-2960Medium
C=O stretchCarboxylic Acid1700-1730Strong
C=C stretch (aromatic)Benzyl Group1450-1600Medium-Weak
N=N, C=N stretchTetrazole Ring1340-1640Medium
C-O stretchCarboxylic Acid1210-1320Strong
Ring VibrationsTetrazole Ring900-1200Medium
O-H bend (out-of-plane)Carboxylic Acid900-960Broad, Medium

This table represents generalized, expected frequency ranges and may vary based on the specific molecular environment and physical state of the sample.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Unsubstituted tetrazoles typically absorb in the vacuum UV region (<200 nm). pnrjournal.com However, substitution with chromophores, such as a phenyl or benzyl group, shifts the absorption to longer, more accessible wavelengths.

For the closely related analog, 2-phenyl-2H-tetrazole-5-carboxylic acid, UV-Vis spectral data is available and shows an absorption maximum (λmax). nist.gov It is expected that this compound would exhibit a similar UV-Vis profile, dominated by π→π* transitions associated with the aromatic systems. The benzyl group is electronically similar to the phenyl group, though the intervening -CH₂- group in the benzyl substituent disrupts direct conjugation between the phenyl ring and the tetrazole ring. This would likely result in an absorption profile resembling that of a substituted benzene (B151609) rather than a fully conjugated system. A study on 5-(benzylthio)-1H-tetrazole reported a single absorbance peak at 271 nm when dissolved in DMSO. pnrjournal.com

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum.

For chiroptical methods to be applicable, a stereocenter would need to be introduced into the molecule, for example, by substitution on the benzylic methylene (B1212753) group or by using a chiral substituent elsewhere on the molecule. A literature search did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental data is available for this section.

Theoretical and Computational Chemistry Studies of 2 Benzyl 2h Tetrazole 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular properties of complex organic molecules. DFT methods balance computational cost and accuracy, making them a standard approach for studying systems like 2-benzyl-2H-tetrazole-5-carboxylic acid. These calculations can determine optimized geometries, analyze molecular orbitals, and visualize charge distributions, all of which are crucial for predicting the molecule's stability, reactivity, and intermolecular interactions.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for this purpose. indexcopernicus.com

A detailed conformational analysis is essential due to the molecule's rotational freedom around several single bonds. The key dihedral angles to consider are those associated with the orientation of the benzyl (B1604629) group relative to the tetrazole ring and the orientation of the carboxylic acid group. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface scan can identify the most stable conformers (energy minima) and the transition states that separate them. mdpi.com For similar molecules containing carboxylic acid groups, it has been observed that planar and non-planar arrangements can exist, with energy differences dictating the predominant conformation. indexcopernicus.com The final optimized geometry represents the most probable structure of the molecule in the gas phase.

Table 1: Representative Calculated Geometrical Parameters for a Tetrazole-Carboxylic Acid Derivative This table presents typical data obtained from DFT calculations on similar heterocyclic structures, illustrating the expected precision for this compound.

ParameterBond/AngleCalculated Value (B3LYP)Experimental Value (X-ray)
Bond LengthC-COOH1.55 Å1.54 Å
Bond LengthC=O1.23 Å1.22 Å
Bond LengthO-H0.99 Å1.02 Å
Bond AngleO=C-OH122.5°122.1°
Dihedral AngleRing-C-C=O26.5°25.8°

Data adapted from studies on analogous triazole-carboxylic acid systems. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the benzyl and tetrazole rings. The LUMO is anticipated to be located over the tetrazole ring and the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer. rsc.org DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Properties This table shows the type of data generated from FMO analysis. The values are representative examples based on similar aromatic heterocyclic compounds.

PropertySymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.3 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.3 to -2.6
HOMO-LUMO Energy GapΔE4.0 to 4.7
Ionization PotentialI ≈ -EHOMO6.3 to 6.5
Electron AffinityA ≈ -ELUMO1.3 to 2.6

Values are based on general findings for similar compounds. mdpi.comresearchgate.netresearchgate.net

The distribution of electron density within a molecule governs its electrostatic properties and is fundamental to understanding its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are color-coded visualizations of the total electrostatic potential on the electron density surface of a molecule. rsc.org These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. rsc.org

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxyl group. rsc.org

Neutral Potential (Green): These areas, likely the carbon backbone of the benzyl group, have a relatively neutral electrostatic potential.

This analysis helps predict how the molecule will orient itself when approaching other reactants and identifies the atoms most likely to participate in hydrogen bonding and other non-covalent interactions. rsc.org

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Theoretical calculations of NMR chemical shifts and IR vibrational frequencies serve as a powerful complement to experimental spectroscopy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and commonly used approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. mdpi.compnrjournal.com By performing GIAO calculations on the optimized geometry of this compound, a predicted NMR spectrum can be generated. These theoretical shifts are often calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental data to aid in the assignment of complex spectra. mdpi.com For substituted tetrazoles, the chemical shift of the tetrazole ring carbon is a key indicator for distinguishing between isomers. mdpi.com

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations predict the positions and intensities of vibrational bands corresponding to specific functional groups. For this compound, characteristic frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches of the aromatic and methylene (B1212753) groups, and various vibrations of the tetrazole ring. pnrjournal.com Comparing the computed spectrum with an experimental one helps to validate the structure and assign the observed vibrational modes.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For this compound, theoretical studies could explore its synthesis, degradation, or its role in a chemical reaction.

This analysis involves mapping the potential energy surface of a reaction. Reactants and products correspond to energy minima, while the transition state represents the energy maximum (a saddle point) along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing information about the reaction rate and feasibility.

Potential reactions that could be studied computationally include:

Synthesis: Modeling the final steps of its synthesis, such as the formation of the tetrazole ring via a cycloaddition reaction. nih.gov

Decomposition: Tetrazoles can undergo thermal degradation, often involving the elimination of a nitrogen molecule (N₂). mdpi.com Computational analysis could model this process, identifying the transition state and products.

Reactivity as a Bioisostere: Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.govresearchgate.net Computational studies could model its binding interactions with a biological target, comparing its behavior to a corresponding carboxylic acid to understand the electronic basis of its bioisosteric properties.

These theoretical investigations provide a detailed, atomistic view of chemical transformations, helping to predict reaction outcomes and design new synthetic pathways.

Computational Elucidation of Reaction Pathways for this compound Synthesis and Transformation

The synthesis of 2,5-disubstituted tetrazoles, such as this compound, often yields a mixture of 1,5- and 2,5-regioisomers. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the regioselectivity of these reactions. By modeling the reaction pathways, researchers can elucidate the factors that favor the formation of the desired 2-substituted isomer.

A pertinent example involves the N-alkylation of a tetrazole precursor with benzyl bromide. DFT calculations using the B3LYP functional can be employed to analyze the electronic properties of the reactants and the energetics of the transition states. One key aspect of this analysis is the calculation of the electrostatic potential (ESP). ESP maps reveal the electron-rich and electron-poor regions of a molecule, identifying the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites. For the tetrazole anion, the negative potential is delocalized across the nitrogen atoms, while for benzyl bromide, a positive potential is centered on the benzylic carbon.

Furthermore, Frontier Molecular Orbital (FMO) theory is used to assess the reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (tetrazole anion) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (benzyl bromide) governs the reaction. The energy gap (ΔE) between the HOMO of the 2H-tautomer of the tetrazole and the LUMO of benzyl bromide is often smaller than the gap for the 1H-tautomer. This smaller energy gap indicates a more favorable orbital interaction, suggesting that the electron density transfer from the 2H-form is more efficient. Consequently, the reaction pathway leading to the 2,5-disubstituted product is kinetically and thermodynamically favored, making it the major product. These computational insights are crucial for optimizing reaction conditions to maximize the yield of the desired 2-benzyl-2H-tetrazole isomer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in solution, offering detailed insights into solvation and intermolecular interactions that are not accessible through static modeling. For this compound, MD simulations can reveal how its distinct chemical moieties—the aromatic benzyl group, the polar tetrazole ring, and the acidic carboxylic acid group—interact with solvent molecules and with each other.

In an aqueous environment, the carboxylic acid group is expected to be a primary site for hydrogen bonding with water molecules. nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the structure of the local solvation shell. Similarly, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, contributing to the molecule's solubility and interaction profile. nih.gov The tetrazole ring itself is more lipophilic than the carboxylate anion it often replaces in medicinal chemistry, an attribute that influences its passage through cellular membranes. rug.nl

The benzyl group, being nonpolar, will primarily engage in hydrophobic interactions. In aqueous solution, water molecules are likely to form an ordered "cage-like" structure around the benzyl group. MD simulations can characterize this hydrophobic hydration. Furthermore, these simulations can explore the potential for intermolecular aggregation. For instance, π-stacking interactions can occur between the benzyl groups or the tetrazole rings of adjacent molecules, leading to the formation of dimers or larger aggregates in solution. nih.govrsc.org By analyzing radial distribution functions and interaction energies, MD simulations can predict the preferred orientation and stability of such complexes, providing a comprehensive picture of the compound's behavior in a liquid phase. organic-chemistry.orgnih.gov

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the specific molecular interactions that stabilize the complex. For derivatives of this compound, docking studies are instrumental in understanding their binding modes within the active sites of various biological targets. These studies reveal key interactions such as hydrogen bonds, salt bridges, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition.

The tetrazole ring is a key pharmacophore, often acting as a bioisostere of a carboxylic acid. arabjchem.org Its nitrogen atoms frequently participate in hydrogen bonding. For example, in docking studies with the urease enzyme, the nitrogen atoms of a tetrazole ring were shown to form strong salt bridges with charged residues like ARG338 and hydrogen bonds with residues such as HIS322 and HIE221. nih.gov Similarly, when docked into the active site of the PPARγ receptor, a tetrazole moiety formed a hydrogen bond network with residues Y327, H323, and S289. biorxiv.orgbiorxiv.org

The benzyl group typically engages in hydrophobic and van der Waals interactions within nonpolar pockets of the binding site. Docking studies of related compounds in cyclooxygenase-2 (COX-2) have shown that benzene (B151609) rings form van der Waals interactions with residues like Gly526 and Ser530. researchgate.net The carboxylic acid group, or the tetrazole ring acting as its isostere, often forms critical salt bridges or hydrogen bonds that anchor the ligand in the active site. These computational analyses, by predicting how ligands fit into receptor pockets and identifying the most significant intermolecular interactions, guide the rational design and optimization of new therapeutic agents. nih.gov

The table below summarizes findings from various molecular docking studies on tetrazole derivatives, illustrating the common protein targets and the nature of the ligand-receptor interactions.

Tetrazole Derivative ClassProtein TargetKey Interacting ResiduesPrimary Interaction TypesSource
Valsartan DerivativesUreaseARG338, HIS322, HIS274, HIE221, ALA169Salt bridges, Hydrogen bonds, Hydrophobic interactions nih.gov
General Tetrazole DerivativesPPARγ Ligand Binding DomainY327, H323, S289, H449Hydrogen bonds biorxiv.orgbiorxiv.org
5-Substituted 1H-tetrazolesCyclooxygenase-2 (COX-2)His90, Gln192, Tyr355, Ser530Hydrogen bonds, Van der Waals interactions researchgate.net
Tetrazole-Piperazine DerivativesSterol 14-alpha demethylase (CYP51)Not specifiedInteraction with heme group cumhuriyet.edu.tr
General Tetrazole DerivativesTrypanothione Reductase (TryR)Ser14, Cys52Hydrogen bonds researchgate.net

Advanced Research Applications of 2 Benzyl 2h Tetrazole 5 Carboxylic Acid in Chemical Science

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique arrangement of donor atoms in 2-benzyl-2H-tetrazole-5-carboxylic acid makes it a highly effective ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The tetrazole ring and the carboxylate group can coordinate to metal ions in various modes, leading to diverse and intricate structures. scielo.brscielo.br The bulky benzyl (B1604629) group attached to the tetrazole ring introduces significant steric influence, which can direct the topology of the resulting framework and create specific pore environments within MOFs.

The coordination of this compound with transition metals is dictated by the interplay between the carboxylate and tetrazolate functionalities. nih.govnih.gov This bifunctional ligand can engage metal centers through several coordination modes, a versatility observed in related tetrazolate-5-carboxylate systems. researchgate.netrsc.orgnih.gov The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. Simultaneously, the nitrogen atoms of the tetrazole ring can coordinate to metal ions, often leading to the formation of polynuclear clusters or extended one-, two-, or three-dimensional networks. nih.gov

The specific coordination behavior is influenced by factors such as the nature of the metal ion, the reaction temperature, and the presence of auxiliary ligands. rsc.orgnih.gov For instance, studies on the simpler tetrazolate-5-carboxylate (tzc) ligand with Manganese(II) have shown that in the absence of other ligands, dinuclear complexes and 1D coordination polymers can form. nih.gov The introduction of auxiliary ligands like bipyridyl can alter the structure, leading to mononuclear species or different polymeric arrangements. nih.gov The benzyl substituent in this compound is expected to play a crucial role in modulating the final structure, preventing dense packing and potentially creating channels or cavities within the coordination polymer.

Table 1: Potential Coordination Modes of the 2-Benzyl-2H-tetrazole-5-carboxylate Ligand with Transition Metals (Based on Analogous Systems).
Functional GroupCoordination ModeDescriptionPotential Structural Outcome
Carboxylate (-COO-)MonodentateOne oxygen atom coordinates to a single metal center.Discrete complexes, termination of chains.
Bidentate ChelatingBoth oxygen atoms coordinate to the same metal center.Stable five-membered ring formation, mononuclear complexes.
Bidentate BridgingEach oxygen atom coordinates to a different metal center.Formation of dimeric units or extended polymer chains.
Tetrazolate (CN4-)N-monodentateOne nitrogen atom from the ring coordinates to a metal center.Simple coordination complexes.
N,N'-bridgingTwo different nitrogen atoms bridge two metal centers.Robust linkages for creating 1D, 2D, or 3D frameworks. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The bifunctional nature of this compound makes it an excellent candidate for a "linker" molecule in MOF synthesis. Tetrazole-based ligands are known to form strong metal-nitrogen bonds, which can impart high thermal and chemical stability to the resulting frameworks. nih.gov

The synthesis of MOFs using this ligand would typically involve solvothermal methods, reacting a salt of a suitable metal (like Zinc, Copper, or Cadmium) with the ligand in a high-boiling-point solvent. rsc.orgresearchgate.net The resulting structure would be a porous, crystalline material. The benzyl groups would line the pores of the MOF, creating a hydrophobic environment. This could be advantageous for applications such as the selective adsorption of organic molecules or for catalysis. The combination of the rigid tetrazole-carboxylate core and the more flexible benzyl group allows for the design of MOFs with tunable pore sizes and functionalities. nih.gov The uncoordinated nitrogen atoms of the tetrazole ring within the MOF structure can also serve as Lewis basic sites, enhancing gas sorption capabilities, particularly for CO2. nih.gov

Building Block in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of this compound to form predictable and robust hydrogen bonds makes it a valuable building block for designing self-assembled nanostructures. researchgate.netnih.gov

The molecule possesses a potent hydrogen bond donor in its carboxylic acid group (-COOH) and multiple hydrogen bond acceptors in the four nitrogen atoms of the tetrazole ring and the two oxygen atoms of the carboxyl group. researchgate.netnih.gov This functionality facilitates the formation of extensive hydrogen-bonding networks.

Table 2: Potential Hydrogen Bond Interactions for this compound.
DonorAcceptorInteraction TypeResulting Supramolecular Motif
Carboxyl O-HCarboxyl C=OStrong O-H···OCentrosymmetric R22(8) cyclic dimer. nih.gov
Carboxyl O-HTetrazole NStrong O-H···NChain or sheet formation. nih.gov
Aromatic C-H (Benzyl)Tetrazole N / Carboxyl OWeak C-H···N / C-H···OReinforcement of 3D packing.
--π-π stacking (Benzyl rings)Stabilization of layered structures.

The process by which molecules organize into ordered structures is known as self-assembly, and crystallization is a key example of this phenomenon. For derivatives of this compound, the final crystalline structure is a result of the balance between hydrogen bonding, π-π stacking from the benzyl and tetrazole rings, and simple van der Waals forces.

By modifying the molecule, for example, by creating esters or amides at the carboxylic acid position, the hydrogen bonding landscape can be systematically altered. This allows for controlled changes in the resulting self-assembled structures. Crystallization-driven self-assembly (CDSA) is a powerful technique for creating well-defined nanostructures, such as fibers or platelets, from molecular building blocks. scispace.com The principles of CDSA could be applied to amphiphilic derivatives of this compound, where the non-covalent interactions would guide the assembly into specific, kinetically-trapped morphologies. scispace.com The interplay of directional hydrogen bonds and the bulkiness of the benzyl group can lead to complex and non-centrosymmetric crystal packing, which is of interest for materials with specific optical or electronic properties.

Role in Prodrug Design and Delivery Systems (Mechanistic Aspects)

In medicinal chemistry, a prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often used to improve properties such as solubility, permeability, or stability. The structure of this compound contains features that are highly relevant to mechanistic aspects of prodrug design.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. beilstein-journals.orgnih.gov This means it has a similar size, shape, and acidity (pKa ≈ 4.5–4.9) to a carboxylic acid, allowing it to engage in similar biological interactions, such as hydrogen bonding with receptor sites. nih.gov However, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve a drug's ability to cross cell membranes. nih.gov

A primary mechanistic approach for creating a prodrug from this compound involves the chemical modification of its carboxylic acid functional group. By converting the polar carboxylic acid into a less polar ester, the molecule's lipophilicity is increased. This modification can significantly enhance its absorption across biological membranes, such as the intestinal wall, following oral administration.

Once absorbed into the bloodstream, the ester prodrug is exposed to ubiquitous esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, cleaving the promoiety and regenerating the original carboxylic acid. This enzymatic cleavage unmasks the active form of the molecule, allowing it to interact with its intended biological target. This mechanism of esterase-mediated activation is a cornerstone of prodrug design for carboxylic acid-containing drugs. nih.gov

Chemical Strategies for Prodrug Activation based on this compound Scaffolds

The carboxylic acid group is a common feature in many active pharmaceutical ingredients but its inherent polarity can impede bioavailability. researchgate.net Prodrug strategies are frequently employed to mask this functionality, thereby improving pharmacokinetic properties. For scaffolds like this compound, the carboxylic acid moiety is the primary target for chemical modification to create prodrugs. researchgate.net

One of the most prevalent strategies is the formation of ester prodrugs . By converting the carboxylic acid into an ester, the polarity is reduced, which can enhance membrane permeability and oral absorption. These ester linkages are designed to be cleaved in vivo to release the active carboxylic acid. Common promoieties include simple alkyl or aryl esters. For instances where simple esters are not efficiently hydrolyzed, a "double ester" or acyloxyalkyl ester approach can be used, where the structure is more readily recognized and activated by esterase enzymes.

Another key strategy involves the formation of amide prodrugs . Coupling the carboxylic acid with an amino acid or another amine-containing molecule can create prodrugs that are recognized and transported by specific carriers, such as peptide transporters. These amide bonds are typically hydrolyzed by intracellular proteases or peptidases to release the active drug. nih.gov

Bioorthogonal chemistry offers more advanced strategies for prodrug activation. mdpi.com For instance, a "click-to-release" system could be engineered where the carboxylic acid is masked with a promoiety that is cleaved only upon reaction with a specific, exogenously administered trigger molecule. mdpi.comfudan.edu.cn Tetrazine-responsive systems, for example, can rapidly and selectively activate prodrugs with excellent biocompatibility under physiological conditions. mdpi.comresearchgate.net

Prodrug StrategyChemical LinkageActivation / Release MechanismRationale
Ester ProdrugEster (-COO-R)Enzymatic hydrolysis by esterases found in plasma, liver, and other tissues. Increases lipophilicity, enhances membrane permeability and oral absorption. researchgate.net
Amide ProdrugAmide (-CO-NRR')Enzymatic hydrolysis by amidases or peptidases. nih.govCan target specific transporters (e.g., peptide transporters) to improve absorption and distribution.
pH-Sensitive Prodruge.g., HydrazoneNon-enzymatic chemical hydrolysis under specific pH conditions (e.g., acidic tumor microenvironment). mdpi.comProvides targeted drug release at specific physiological or pathological sites.
Bioorthogonal Prodruge.g., Tetrazine-cleavable carbamateExogenous chemical activation via bioorthogonal reaction (e.g., tetrazine ligation). mdpi.comOffers high selectivity and spatiotemporal control over drug activation, minimizing off-target effects. mdpi.com

Release Mechanisms of Active Moieties from this compound Prodrug Derivatives

The release of the active this compound from its prodrug form is contingent upon the cleavage of the promoiety. The mechanism of this release is a critical design element that dictates where and when the active drug becomes available.

Enzymatic Hydrolysis: This is the most common release mechanism for ester and amide prodrugs. The human body contains a wide array of hydrolytic enzymes, such as carboxylesterases (CES), butyrylcholinesterase (BuChE), and various peptidases, which are abundant in the plasma, liver, and gastrointestinal tract. nih.gov These enzymes recognize the ester or amide linkage and catalyze its cleavage, releasing the parent carboxylic acid and the promoiety. The rate of release can be tuned by altering the steric and electronic properties of the promoiety.

Chemical (Non-Enzymatic) Hydrolysis: Some prodrugs are designed to be activated by chemical rather than enzymatic processes. A prominent example is pH-sensitive release. Linkers such as hydrazones or ketals can be incorporated into the prodrug design. mdpi.com These linkers are stable at physiological pH (around 7.4) but undergo rapid hydrolysis in more acidic environments, such as those found in tumor tissues or within cellular lysosomes. This allows for targeted drug release in specific pathological areas. mdpi.com

Bioorthogonal Cleavage: This advanced mechanism relies on a highly specific chemical reaction that does not interfere with native biological processes. nih.gov In a tetrazine-based "click-to-release" strategy, a prodrug containing a strained alkene or alkyne (the triggerable moiety) is administered. Subsequently, a non-toxic tetrazine compound is given, which reacts specifically with the trigger moiety via an inverse-electron-demand Diels-Alder (I-EDDA) reaction. mdpi.comnih.gov This reaction cascade leads to the cleavage of the promoiety and the release of the active drug with high spatiotemporal precision. fudan.edu.cn

Catalysis and Organocatalysis Utilizing this compound

While direct catalytic applications of this compound are not extensively documented, the structural motifs within the molecule—namely the tetrazole ring and the carboxylic acid—are known to be valuable in the design of catalysts.

The tetrazole ring, with its multiple nitrogen atoms, is an excellent coordinating ligand for metal ions. lifechemicals.comscielo.br This property allows for the use of tetrazole-carboxylate ligands in the construction of coordination complexes and metal-organic frameworks (MOFs) with catalytic activity. scielo.brresearchgate.netnih.gov For instance, cobalt(II) and nickel(II) complexes incorporating a bifunctional tetrazole-carboxylate ligand have been shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol. scielo.brscielo.br The this compound scaffold could similarly serve as a ligand, where the metal center acts as the primary catalytic site, and the organic framework provides stability and substrate selectivity.

In the realm of organocatalysis, which avoids the use of metals, the combination of an acidic carboxylic acid group and a hydrogen-bond-accepting tetrazole ring offers potential for bifunctional catalysis. researchgate.netresearchgate.net The carboxylic acid can act as a Brønsted acid to activate substrates, while the tetrazole moiety can help in orienting reactants through hydrogen bonding. Related structures, such as proline-tetrazole derivatives, have demonstrated efficacy as organocatalysts in asymmetric aldol (B89426) and Mannich reactions. researchgate.net The this compound scaffold could potentially be adapted for similar applications, leveraging its inherent functional groups to catalyze organic transformations.

Materials Science Applications (excluding biomedical devices)

The unique chemical properties of this compound make it an attractive building block for the synthesis of advanced functional materials. lifechemicals.com

Polymers containing tetrazole fragments are considered highly prospective materials due to their high nitrogen content and unique chemical properties. lifechemicals.com While direct polymerization of this compound is not straightforward, it can be chemically modified into a polymerizable monomer. For example, the benzyl group could be functionalized with a vinyl group, allowing it to undergo free-radical polymerization to create a polymer backbone with pendant tetrazole-carboxylic acid units. Such polymers could exhibit interesting properties, such as enhanced thermal stability or the ability to coordinate metal ions for applications in catalysis or separation science.

The most promising application in materials science for this compound is as an organic linker for the construction of Metal-Organic Frameworks (MOFs) . researchgate.netnih.govrsc.org MOFs are crystalline, porous materials constructed from metal nodes connected by organic ligands. The bifunctional nature of this compound, with its tetrazole ring and carboxylic acid group, allows it to bridge multiple metal centers in various coordination modes. scielo.brscielo.br

The resulting MOFs could possess tailored pore sizes and chemical environments, making them suitable for applications such as:

Gas Storage and Separation: The porous structure, combined with the polar tetrazole and carboxylate groups lining the pore walls, could lead to selective adsorption of gases like CO2 or H2. nih.govrsc.org

Heterogeneous Catalysis: By incorporating catalytically active metal centers, MOFs built from this linker could serve as robust and recyclable catalysts. scielo.br

Proton Conduction: The acidic protons on the carboxylic acid and potentially the tetrazole ring (if tautomerized) could facilitate proton transport within the framework, a key property for fuel cell membranes. jove.com

Additionally, the high nitrogen content of the tetrazole ring makes its derivatives candidates for the development of energetic materials . nih.govrsc.org While the benzyl and carboxylic acid groups would need to be considered, the tetrazole core contributes to a high heat of formation. rsc.org

Material TypeRole of the ScaffoldPrinciplePotential Application
Metal-Organic Frameworks (MOFs)Organic Linker/LigandThe tetrazole and carboxylate groups coordinate with metal ions to form a porous, crystalline 3D network. nih.govGas storage (CO2, H2), selective gas separation, heterogeneous catalysis. nih.govrsc.org
Functional PolymersMonomer (after modification)A polymerizable group (e.g., vinyl) is attached to the scaffold, allowing for polymerization.Ion-exchange resins, metal-chelating materials, specialty polymers with high thermal stability.
Energetic MaterialsCore StructureThe tetrazole ring provides a high nitrogen content and a positive heat of formation. rsc.orgDevelopment of high-density, insensitive energetic materials.
Proton ConductorsProton-Donating ComponentThe acidic proton of the carboxylic acid group facilitates proton transport within a solid-state material (e.g., MOF). jove.comElectrolyte membranes for fuel cells.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction (Mechanistic, In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with a biological target, such as an enzyme or receptor. The this compound scaffold offers several points for chemical modification to probe these interactions.

The tetrazole ring is often used as a bioisostere of a carboxylic acid. researchgate.nettandfonline.com However, subtle differences in pKa, lipophilicity, and hydrogen bonding capacity can lead to significant changes in activity. nih.gov SAR studies often compare the activity of a tetrazole-containing compound with its carboxylic acid analogue to determine which group provides optimal interactions with the target. In some cases, replacing a critical carboxylic acid with a tetrazole can lead to a complete loss of binding, highlighting the essentiality of the carboxylate's specific interaction network. biorxiv.org

The benzyl group at the N2 position provides a large, lipophilic substituent. SAR studies would involve modifying this group to explore the binding pocket it occupies. For example, changing the substitution pattern on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) or altering the size of the substituent (e.g., replacing benzyl with methyl or naphthyl) can reveal important information about steric and electronic requirements for binding. Studies on related 2-substituted-benzyl-5-aryl-2H-tetrazoles have shown that modifications to the benzyl group significantly impact anti-proliferative activity. researchgate.net

The carboxylic acid group at the C5 position is a key interaction point, typically forming salt bridges or hydrogen bonds. nih.gov Converting it to esters or amides, as in prodrug design, can also serve as an SAR tool. If an ester derivative retains activity, it may indicate that the carboxylic acid itself is not essential for binding, or that the ester is being hydrolyzed to the active acid in vitro.

A study on tetrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2) and other inflammatory targets demonstrated key SAR principles. nih.govnih.govresearchgate.net For example, compound 7c from one study, which featured a tetrazole ring and a benzenesulfonamide (B165840) moiety (a known COX-2 pharmacophore), was identified as a potent and selective COX-2 inhibitor. nih.gov This highlights how the tetrazole scaffold can be combined with other known pharmacophores to achieve targeted activity. Molecular docking studies confirmed that the sulfonamide group formed key hydrogen bonds within the COX-2 active site, while the rest of the scaffold occupied the hydrophobic channel. nih.gov

SAR Insights from Tetrazole Derivatives as Enzyme Inhibitors nih.govresearchgate.net
Compound IDKey Structural FeaturesTargetIn Vitro Activity (IC50)SAR Implication
Compound 7cTetrazole ring, benzenesulfonamide (SO2NH2) groupCOX-20.23 µMThe SO2NH2 pharmacophore is crucial for selective COX-2 inhibition, forming key interactions with His90 and Tyr355. nih.gov
Compound 6Isoxazole derivativeIL-642.8 pg/ml (inhibition)The nature of the heterocyclic ring system dramatically influences the activity profile against different inflammatory targets. nih.gov
Compound 2Core tetrazole scaffoldIL-6 & TNF-α47.5 pg/ml (IL-6), 31.7 pg/ml (TNF-α)The core scaffold demonstrates dual inhibitory activity, suggesting broader anti-inflammatory potential. nih.gov
Compound 7aTetrazole ring, benzenesulfonamide (SO2Me) groupAntimicrobialBroad spectrum activitySmall changes to the pharmacophore (e.g., SO2NH2 to SO2Me) can shift the biological activity from anti-inflammatory to antimicrobial.

Investigation of Structural Modifications on this compound and their Impact on Binding Affinity to Molecular Targets

The structure-activity relationship (SAR) of this compound derivatives is a critical area of research aimed at optimizing their interaction with biological targets, such as enzymes and receptors. Although this specific molecule often serves as a foundational scaffold for more complex inhibitors, studies on related compounds provide valuable insights into how modifications to its core structure can influence binding affinity. These investigations typically involve systematic alterations to the benzyl group, the tetrazole ring, and the carboxylic acid isostere.

The benzyl moiety offers a versatile platform for modification. The position and nature of substituents on the phenyl ring can dramatically alter the compound's electronic and steric properties, thereby affecting its binding affinity. For instance, in a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which are potent P2X(7) antagonists, it was observed that ortho-substitution on the benzyl group conferred the highest potency. nih.gov This suggests that the spatial arrangement of substituents is crucial for optimal interaction with the receptor's binding pocket. Both electron-withdrawing and electron-donating groups were well-tolerated on the benzyl ring, indicating that a range of electronic environments can be accommodated. nih.gov

Furthermore, the tetrazole ring itself is a key determinant of biological activity. Its planarity and aromaticity contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues in the active site of a protein. nih.govresearchgate.net The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar acidity (pKa ≈ 4.5–4.9) and planar geometry. rug.nlnih.gov This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic profiles. rug.nlresearchgate.net The delocalization of the negative charge over the five-membered ring system in the tetrazolate anion is a key feature that influences its interaction with positively charged residues in a binding site. nih.gov

The following interactive data table summarizes the general impact of structural modifications on the binding affinity of this compound derivatives, based on findings from related chemical series.

Modified MoietyType of ModificationGeneral Impact on Binding AffinityRationale
Benzyl GroupPositional Isomerism of Substituents (ortho, meta, para)Highly dependent on the target's topology. Ortho-substitution has been shown to be favorable in some cases. nih.govThe position of the substituent dictates the orientation of the benzyl group within the binding pocket, affecting steric and electronic interactions.
Electron-Donating Groups (e.g., -CH3, -OCH3)Can either increase or decrease affinity depending on the electronic requirements of the binding site.Alters the electron density of the aromatic ring, which can influence cation-π interactions and hydrogen bond acceptor strength.
Electron-Withdrawing Groups (e.g., -Cl, -NO2)Can enhance binding through favorable electrostatic interactions or by influencing the acidity of other functional groups.Modifies the electronic landscape of the molecule, potentially leading to stronger interactions with polar residues in the active site.
Tetrazole RingReplacement of Carboxylic AcidOften maintains or improves binding affinity while enhancing metabolic stability. nih.govdrughunter.comAs a bioisostere, it mimics the key interactions of a carboxylate while being less susceptible to metabolic degradation. rug.nlresearchgate.net
N-Alkylation/ArylationThe nature of the substituent at the N2 position is critical for activity and can influence the overall conformation of the molecule.The N2-benzyl group, in this case, positions the aromatic ring for potential hydrophobic or π-stacking interactions.

Elucidation of Key Pharmacophores Based on this compound Derivatives for Receptor/Enzyme Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of key pharmacophores from this compound derivatives is essential for designing new molecules with enhanced potency and selectivity. The core structure of this compound presents several key pharmacophoric features.

The aromatic ring of the benzyl group typically serves as a hydrophobic feature that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. researchgate.net The ability to introduce substituents on this ring allows for the fine-tuning of these interactions and the introduction of additional hydrogen bond donors or acceptors.

The tetrazole ring is a versatile pharmacophoric element. As a carboxylic acid bioisostere, the deprotonated tetrazolate anion can act as a strong hydrogen bond acceptor and can form salt bridges with positively charged residues like arginine and lysine. nih.gov The nitrogen atoms of the tetrazole ring can also participate in hydrogen bonding. nih.gov The planarity of the ring helps to rigidly orient the interacting groups for optimal binding.

The combination of these features creates a pharmacophore model that can be used in virtual screening and rational drug design. For instance, a general pharmacophore model for a kinase inhibitor incorporating a similar scaffold might include a hydrophobic aromatic feature (the benzyl group), a hydrogen bond acceptor (the tetrazole ring), and potentially other features depending on the specific kinase being targeted.

The following interactive data table outlines the key pharmacophoric features of the this compound scaffold and their roles in receptor or enzyme interactions.

Pharmacophoric FeatureStructural MoietyPotential Interactions with Molecular TargetsSignificance in Binding
Hydrophobic Aromatic RegionBenzyl GroupVan der Waals forces, π-π stacking, cation-π interactions. researchgate.netOrients the molecule within the binding pocket and contributes to overall binding affinity through non-polar interactions.
Hydrogen Bond AcceptorTetrazole Ring (specifically the nitrogen atoms and the deprotonated anion)Forms hydrogen bonds with donor groups on amino acid residues (e.g., -NH, -OH). nih.govProvides specificity and contributes significantly to the binding energy.
Anionic CenterDeprotonated Tetrazole RingForms ionic bonds (salt bridges) with positively charged amino acid residues (e.g., Arginine, Lysine). nih.govActs as a strong anchor point for the molecule within the active site.
Planar FeatureTetrazole RingParticipates in stacking interactions and provides conformational rigidity. chemistryjournals.netRestricts the conformational flexibility of the molecule, reducing the entropic penalty of binding.

Future Directions and Emerging Research Challenges for 2 Benzyl 2h Tetrazole 5 Carboxylic Acid

Exploration of Novel and Highly Efficient Synthetic Routes for Derivatization

A primary challenge in the field is the development of regioselective, efficient, and versatile synthetic methodologies for creating diverse libraries of 2,5-disubstituted tetrazoles. Traditional methods often require late-stage functionalization of nitrile precursors. beilstein-journals.org Emerging research, however, is shifting towards the use of novel tetrazole-based building blocks in multicomponent reactions (MCRs), which offers a more streamlined approach to generating molecular complexity.

A key innovation involves the synthesis of diversely protected tetrazole aldehydes. beilstein-journals.org These aldehydes can be directly employed in reactions like the Passerini and Ugi multicomponent reactions, allowing for the efficient incorporation of the tetrazole moiety into complex, drug-like scaffolds. beilstein-journals.org This strategy represents a significant advancement over previous methods, offering a more direct and versatile route to novel compounds that are otherwise difficult to synthesize. beilstein-journals.org

Another promising avenue is the Neber approach for synthesizing 2-(tetrazol-5-yl)-2H-azirines. researchgate.net These highly reactive three-membered rings serve as versatile intermediates for producing a range of tetrazolyl-heterocycles, including indole (B1671886) and imidazole (B134444) derivatives with potential biological activity. researchgate.net Research has also demonstrated that this reaction can be performed asymmetrically using alkaloid mediators, opening pathways to chiral tetrazole derivatives. researchgate.net

Researchers are also developing multi-step synthetic approaches to generate novel hybrid molecules, such as benzofuran-tetrazole hybrids, which have shown promising anti-proliferative activity. researchgate.net These routes focus on mild reaction conditions and good yields, demonstrating the utility of a programmed synthetic pathway to achieve specific molecular targets. researchgate.net

Table 1: Comparison of Synthetic Strategies for Tetrazole Derivatization

Synthetic Strategy Key Features Advantages Potential Applications
Multicomponent Reactions (MCRs) Uses pre-functionalized tetrazole aldehydes as building blocks. beilstein-journals.org High efficiency, simplicity, atom economy, rapid generation of molecular diversity. beilstein-journals.org Drug discovery, combinatorial chemistry, synthesis of complex scaffolds. beilstein-journals.org
Neber Approach Synthesis of 2-(tetrazol-5-yl)-2H-azirine intermediates. researchgate.net Access to novel and highly reactive building blocks, potential for asymmetric synthesis. researchgate.net Synthesis of unique tetrazolyl-heterocycles (e.g., indoles, imidazoles). researchgate.net

| Multi-step Hybrid Synthesis | Stepwise construction of complex molecules combining tetrazole with other heterocycles (e.g., benzofuran). researchgate.net | High regioselectivity, controlled synthesis of specific target molecules. researchgate.net | Development of targeted therapeutic agents (e.g., anti-cancer). researchgate.net |

Deepening Mechanistic Understanding of 2-Benzyl-2H-tetrazole-5-carboxylic Acid Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the transformations of tetrazole derivatives is crucial for controlling reaction outcomes and designing more efficient syntheses. The photochemistry of disubstituted tetrazoles, for instance, presents a complex landscape of potential reactions that is being unraveled through advanced theoretical calculations. nih.gov

Computational studies using methods like multiconfiguration perturbation theory (CASPT2//CASSCF) have been employed to investigate the photolysis of these compounds. nih.gov Such research reveals that the photolytic behavior of disubstituted tetrazoles exhibits significant bond-breaking selectivity. nih.gov The specific reaction pathway, whether leading to the generation of imidoylnitrenes or the fragmentation into nitrile imines, is highly dependent on the substitution pattern on the tetrazole ring. nih.gov Kinetic evaluations from these studies indicate that the photogeneration of singlet imidoylnitrene is the predominant pathway over the triplet state. nih.gov These computational efforts provide critical insights that can guide the strategic use of photochemical reactions for synthesizing novel tetrazole derivatives. nih.gov

Advanced Applications in Interdisciplinary Fields beyond Traditional Organic Synthesis

The versatility of the tetrazole moiety extends its applications far beyond its role as a synthetic intermediate. In medicinal chemistry, tetrazole-containing compounds are recognized as privileged scaffolds due to their wide range of biological activities. beilstein-journals.org The this compound framework and its derivatives are being investigated for numerous therapeutic applications.

Anticancer Agents: Novel 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles have demonstrated significant anti-proliferative activity against human colon carcinoma (HCT116) and pancreatic cancer (Miapaca2) cell lines. researchgate.net

Antihypertensive Agents: The tetrazole group is a key component in several marketed drugs, including angiotensin II receptor blockers used to treat hypertension. nih.govnih.gov For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been synthesized and evaluated for their antihypertensive potential. nih.govnih.gov

Antimicrobial and Antifungal Agents: 5-Substituted 1,2,3,4-tetrazoles are known to possess broad-spectrum antibacterial and antifungal properties. researchgate.net

Enzyme Inhibition: Certain tetrazole derivatives have shown potent urease inhibitory action, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov

Beyond medicine, the unique properties of tetrazoles suggest their utility in materials science, although this area remains less explored. beilstein-journals.org The high nitrogen content and thermal stability of the tetrazole ring could be leveraged in the development of energetic materials or as ligands in coordination chemistry. researchgate.net

Table 2: Selected Biological Activities of Tetrazole Derivatives

Biological Activity Example Compound Class Therapeutic Target/Application
Anti-proliferative 2,5-disubstituted benzofuran-tetrazole hybrids. researchgate.net Proto-oncogene tyrosine kinase Src protein in cancer cells. researchgate.net
Antihypertensive Ester derivatives of valsartan. nih.govnih.gov Angiotensin II receptor antagonism for blood pressure control. nih.govnih.gov
Antioxidant Valsartan derivatives. nih.gov Scavenging of free radicals. nih.gov
Urease Inhibition Valsartan derivatives. nih.govnih.gov Treatment of infections by urease-producing bacteria (e.g., H. pylori). nih.govnih.gov

| Antibacterial/Antifungal | 5-substituted 1,2,3,4-tetrazoles. researchgate.net | Broad-spectrum antimicrobial agents. researchgate.net |

Harnessing Computational Chemistry for Predictive Modeling and Rational Design in Material and Ligand Science

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of tetrazole-based compounds. Techniques like molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling allow for the rational design and screening of large virtual libraries of molecules, saving significant time and resources. ajchem-a.comresearchgate.net

In the context of drug design, molecular docking is used to predict the binding affinity and orientation of tetrazole derivatives within the active site of a target protein. ajchem-a.com For example, docking studies have been used to rationalize the anti-proliferative activity of benzofuran-tetrazole hybrids by modeling their interactions with the ATP binding pocket of the c-Src protein. researchgate.net This integrated computational approach facilitates the rapid identification of promising candidates with favorable pharmacokinetic and toxicological profiles, guiding the synthesis of derivatives with improved therapeutic efficacy. ajchem-a.com

This predictive power is also being applied to design next-generation antibiotics. researchgate.net By screening novel tetrazole derivatives against bacterial protein targets, researchers can identify lead compounds with a high binding potential for further pharmacological evaluation. ajchem-a.com

Sustainable and Scalable Production Methodologies for this compound

The increasing demand for tetrazole-based compounds, particularly in the pharmaceutical industry, necessitates the development of sustainable and scalable production methods. Future research will focus on green chemistry principles to minimize environmental impact and improve economic feasibility.

The use of multicomponent reactions, such as the Passerini three-component reaction (PT-3CR), is a significant step in this direction. beilstein-journals.org This approach utilizes cost-effective and readily available starting materials, simplifies the synthetic process, and is amenable to gram-scale production. beilstein-journals.org The efficiency, simplicity, and environmentally friendly nature of such MCRs stand in contrast to many traditional multi-step syntheses that may involve hazardous reagents and generate more waste. beilstein-journals.org The challenge lies in adapting these green methodologies to the specific synthesis of this compound and its direct precursors, ensuring high yields and purity on an industrial scale.

Q & A

Q. What are the established synthetic routes for 2-benzyl-2H-tetrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of benzyl-substituted nitrile precursors (e.g., benzyl cyanide derivatives) with sodium azide (NaN₃) in the presence of a copper catalyst. Key steps include:

  • Precursor preparation : Select a nitrile precursor with the benzyl group at the 2-position.
  • Cyclization : React the nitrile with NaN₃ under reflux in a polar solvent (e.g., DMF or water) with Cu(I) or Cu(II) salts to form the tetrazole ring.
  • Hydrolysis : Acidic or basic hydrolysis introduces the carboxylic acid group. Optimization : Adjust reaction temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol% Cu) to maximize yield. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key spectral features interpreted?

  • IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and tetrazole C=N stretches (1600–1700 cm⁻¹).
  • UV/Vis Spectroscopy : Reference NIST data for tetrazole derivatives to assign π→π* transitions (e.g., absorption bands at 210–260 nm) .
  • ¹H NMR : The benzyl protons appear as a singlet (~δ 5.5–6.0 ppm), while the carboxylic acid proton may show broad resonance (~δ 12–13 ppm) in DMSO-d₆.

Advanced Research Questions

Q. How can SHELX programs be applied in the crystallographic refinement of this compound, especially in cases of twinning or high-resolution data?

  • Structure Solution : Use SHELXD for phase determination from X-ray diffraction data. For twinned crystals, employ the TWIN command in SHELXL to refine twin laws and occupancy factors.
  • High-Resolution Refinement : Leverage SHELXL 's robust least-squares algorithms to model anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factors and electron density maps .

Q. What strategies resolve contradictions in thermodynamic data (e.g., combustion enthalpies) for tetrazole derivatives like this compound?

  • Data Cross-Validation : Compare experimental combustion enthalpies with computational methods (e.g., DFT calculations at the B3LYP/6-311++G** level).
  • Purity Assessment : Use HPLC or mass spectrometry to verify compound purity, as impurities can skew calorimetric results.
  • Literature Benchmarking : Reference historical datasets from NIST or peer-reviewed studies to identify systematic errors .

Q. How to design biological activity assays for evaluating the pharmacological potential of this compound derivatives?

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
    • Structure-Activity Relationship (SAR) : Modify the benzyl substituent (e.g., electron-withdrawing groups) to enhance binding affinity, guided by precedents from benzoxazole and thiazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.